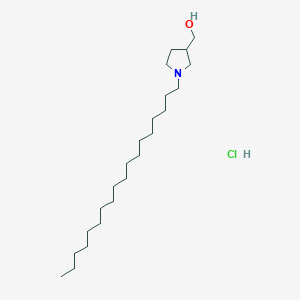

1-Octadecyl-3-pyrrolidinemethanol hydrochloride

Description

Properties

IUPAC Name |

(1-octadecylpyrrolidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-23(21-24)22-25;/h23,25H,2-22H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFVTUWFUPCBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1CCC(C1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925029 | |

| Record name | (1-Octadecylpyrrolidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125131-66-0 | |

| Record name | 1-Octadecyl-3-pyrrolidinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125131660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Octadecylpyrrolidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Choice of Alkylating Agent

1-Bromooctadecane is commonly used due to its commercial availability and reactivity. The reaction proceeds via an SN2 mechanism, where pyrrolidine’s nitrogen acts as a nucleophile, displacing bromide to form 1-octadecylpyrrolidine. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.

Reaction Conditions:

-

Temperature: 60–80°C

-

Molar Ratio: Pyrrolidine : 1-Bromooctadecane = 1 : 1.2 (excess alkylating agent ensures complete substitution)

-

Solvent: THF or DMF

Hydroxymethylation at the 3-Position

After alkylation, the pyrrolidine ring undergoes hydroxymethylation to introduce the methanol group. This step often employs formaldehyde or paraformaldehyde under basic conditions.

Mechanism and Optimization

The hydroxymethylation proceeds via electrophilic aromatic substitution, where formaldehyde acts as an electrophile. Sodium hydroxide or potassium carbonate facilitates deprotonation, enhancing nucleophilicity at the 3-position.

Key Parameters:

Stereochemical Considerations

If enantiomeric purity is required, Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) can invert stereochemistry. For example, a patent detailing (S)-3-hydroxypyrrolidine synthesis used DIAD and benzoic acid to achieve configuration reversal. Adapting this method could enable chiral synthesis of 1-octadecyl-3-pyrrolidinemethanol.

Formation of the Hydrochloride Salt

The final step involves converting the free base to its hydrochloride salt using hydrochloric acid. This improves stability and solubility.

Procedure:

-

Dissolve 1-octadecyl-3-pyrrolidinemethanol in anhydrous diethyl ether.

-

Slowly add concentrated HCl (37%) at 0–5°C to prevent decomposition.

-

Precipitate the hydrochloride salt, filter, and wash with cold ether.

Yield: >90%

Purity: ≥98% (confirmed by HPLC)

Purification and Characterization

Purification methods and analytical techniques ensure product quality.

Purification Strategies

-

Recrystallization: Ethanol/water mixtures yield high-purity crystals.

-

Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted alkylating agents.

Analytical Data

| Parameter | Value |

|---|---|

| Molecular Formula | C23H48ClNO |

| Molecular Weight | 390.1 g/mol |

| Melting Point | 102–105°C |

| 1H NMR (CDCl3) | δ 3.65 (m, 2H, CH2OH), 2.85 (m, 4H, pyrrolidine) |

| IR (KBr) | 3400 cm⁻¹ (O-H), 2800 cm⁻¹ (C-H alkyl) |

Comparative Analysis of Synthetic Routes

Two primary routes dominate literature:

Route A: Direct alkylation followed by hydroxymethylation (as described above).

Route B: Hydroxymethylation prior to alkylation, which avoids steric issues but requires protecting groups.

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 50–60% | 40–50% |

| Complexity | Moderate | High (protection/deprotection) |

| Scalability | Industrial | Lab-scale |

Route A is preferred for industrial applications due to fewer steps and higher yields.

Challenges and Optimization Strategies

Solubility Issues

The long alkyl chain reduces solubility in polar solvents. Solutions:

-

Use mixed solvents (e.g., THF/ethanol).

-

Increase reaction temperature to 80°C.

Byproduct Formation

-

N-Oxides: Formed via oxidation; mitigated by inert atmospheres (N2/Ar).

-

Dimerization: Controlled by dilute reaction conditions.

Industrial-Scale Considerations

For bulk production:

Chemical Reactions Analysis

1-Octadecyl-3-pyrrolidinemethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

1-Octadecyl-3-pyrrolidinemethanol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: The compound is utilized in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

Medicine: It plays a role in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.

Mechanism of Action

The mechanism of action of 1-Octadecyl-3-pyrrolidinemethanol hydrochloride involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Octadecyl-3-pyrrolidinemethanol hydrochloride with structurally or functionally related hydrochlorides and pyrrolidine derivatives, based on the provided evidence:

Key Findings from Comparative Analysis:

Structural Influence on Solubility: The C18 alkyl chain in this compound grants superior lipid solubility compared to smaller analogs like memantine hydrochloride (C12). This property is critical for formulations requiring sustained release or cellular membrane penetration . In contrast, (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride’s Boc group enhances stability during synthetic reactions but reduces water solubility unless deprotected .

Functional Group Impact: Compounds with aromatic groups (e.g., 1-Dimethylaminomethyl-1-phenyl-1-propanol hydrochloride) exhibit stronger UV absorption, facilitating spectrophotometric quantification . The absence of aromaticity in this compound may necessitate alternative analytical methods, such as HPLC with evaporative light scattering detection (ELSD) .

Stability and Reactivity: Hydrochloride salts generally improve thermal stability. For example, demeclocycline hydrochloride retains integrity under controlled storage but degrades under prolonged UV exposure . Similar behavior is expected for this compound due to its ionic nature.

Biological Activity

1-Octadecyl-3-pyrrolidinemethanol hydrochloride (CAS No. 125131-66-0) is a compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula: C19H40ClN

- Molecular Weight: 325.00 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Enzyme Modulation: The compound may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular functions.

- Receptor Interaction: It has been suggested that this compound can modulate receptor activity, potentially affecting neurotransmitter systems and other signaling pathways .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. Research indicates that the compound can significantly reduce the production of nitric oxide (NO) and inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation at concentrations as low as 0.1 μM .

Case Studies

- In Vitro Studies:

- Animal Models:

Data Table: Biological Activity Summary

| Biological Activity | Effect | Concentration | Study Type |

|---|---|---|---|

| Nitric Oxide Production | Inhibition | 0.1 μM | In Vitro |

| TNF-α Expression | Inhibition | 0.1 μM | In Vitro |

| IL-6 Expression | Inhibition | 0.1 μM | In Vitro |

| Swelling Response in Animals | Reduction | N/A | Animal Model |

Pharmacological Applications

The potential applications of this compound extend beyond anti-inflammatory effects:

- Drug Development: Due to its ability to modulate inflammatory responses, this compound may serve as a lead candidate for developing new anti-inflammatory drugs.

- Research Tool: Its unique properties make it a valuable tool for studying cellular signaling pathways and enzyme interactions in various biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Octadecyl-3-pyrrolidinemethanol hydrochloride, and how can purity be optimized during synthesis?

- Methodology :

- Alkylation of pyrrolidine precursors : React 3-pyrrolidinemethanol with 1-bromooctadecane under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine, followed by HCl salt formation .

- Quaternization : Use methyl iodide or similar agents to quaternize the amine, ensuring stoichiometric control to minimize side products.

- Purification : Employ column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization (ethanol/water) to isolate high-purity product. Monitor via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) .

Q. How can researchers confirm the structural identity of this compound?

- Analytical Techniques :

- NMR : Compare ¹H/¹³C NMR spectra with reference standards (e.g., δ ~3.5 ppm for pyrrolidine protons, δ ~1.2 ppm for octadecyl chain) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 398.5 (C₂₃H₄₈NOHCl) .

- Elemental Analysis : Verify %C, %H, and %N match theoretical values (±0.3%) .

Q. What solvent systems are suitable for solubility studies of this compound?

- Guidelines :

- Polar solvents : DMSO (≥50 mg/mL), methanol (limited solubility ~10 mg/mL).

- Aqueous buffers : Solubility decreases at physiological pH due to protonation; use sonication or co-solvents (e.g., Tween-80) for in vitro assays .

- Critical micelle concentration (CMC) : Measure via dynamic light scattering (DLS) to assess aggregation in aqueous media .

Q. How should this compound be stored to ensure long-term stability?

- Protocols :

- Store desiccated at -20°C in amber vials to prevent hydrolysis/oxidation.

- Monitor stability via HPLC (C18 column, acetonitrile/0.1% TFA gradient) every 6 months; degradation products >2% warrant repurification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Experimental Design :

- Dose-response profiling : Test across a wide concentration range (1 nM–100 µM) to distinguish specific vs. nonspecific effects.

- Control for aggregation : Include detergents (e.g., 0.01% Triton X-100) to rule out false positives from micelle formation .

- Mechanistic studies : Combine transcriptomics (RNA-seq) and membrane permeability assays (propidium iodide uptake) to clarify mode of action .

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

- Analytical Workflow :

- HPLC-MS : Identify byproducts (e.g., dealkylated intermediates, m/z 184.1) using a QTOF mass detector .

- Ion chromatography : Quantify residual chloride ions (<0.1% w/w) to confirm salt stoichiometry .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks; correlate impurity growth with storage conditions .

Q. How can the compound’s interaction with lipid bilayers be characterized experimentally?

- Techniques :

- Surface plasmon resonance (SPR) : Immobilize liposomes (DPPC/cholesterol) and measure binding kinetics (ka/kd) .

- Fluorescence anisotropy : Use DPH or Laurdan probes to assess membrane fluidity changes .

- Molecular dynamics simulations : Compare with experimental data to validate partitioning into hydrophobic domains .

Q. What are the challenges in designing in vivo studies for this compound, and how can they be mitigated?

- Considerations :

- Bioavailability : Formulate as liposomal nanoparticles to enhance absorption; measure plasma half-life via LC-MS/MS .

- Toxicity screening : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney .

- Metabolite identification : Use UPLC-Q Exactive HF-X to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.